(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-11-15(10-13-6-8-16(20)9-7-13)17(21)19-12-14-4-2-1-3-5-14/h1-10,20H,12H2,(H,19,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZSMPYPDOOCC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333282 | |
| Record name | (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874655-86-4 | |
| Record name | (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: Benzylamine, 4-hydroxybenzaldehyde, and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Procedure: The benzylamine reacts with 4-hydroxybenzaldehyde to form an imine intermediate. This intermediate then undergoes a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related acrylamides, cinnamamides, and anilides. Key parameters include substituent effects, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Estimated logP based on substituent contributions: benzyl (+2.0), cyano (−0.3), 4-hydroxyphenyl (−0.5) .
Key Observations
The target compound’s hydroxyl group reduces lipophilicity (~2.5–3.0), which may improve solubility but limit penetration into hydrophobic targets .
Biological Activity Trends: Antimicrobial Potential: CF₃-substituted cinnamamides () show superior activity against Staphylococcus aureus (MIC: 1–4 µg/mL) compared to ampicillin. The target compound’s hydroxyl group may confer anti-inflammatory properties, as seen in terrestriamide (), but reduce antimicrobial efficacy due to polarity . Cytotoxicity: Halogenated analogs (e.g., compound 11 in ) exhibit cytotoxicity, suggesting that bulky substituents (Br, Cl) may disrupt cellular machinery. The target compound’s benzyl and hydroxyl groups likely mitigate this risk .
Structural Insights: Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound and terrestriamide () enables H-bonding with biological targets, as demonstrated in SARS-CoV-2 Mpro inhibition. This contrasts with non-polar CF₃ or OCH₃ groups in other analogs .
Biological Activity
(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound with the molecular formula C17H16N2O2 and a molecular weight of 278.311 g/mol. It belongs to the class of cyano-containing enamides, which are known for their diverse biological activities. This compound features a benzyl group, a cyano group, and a hydroxyphenyl substituent, making it a subject of interest in medicinal chemistry due to its potential bioactive properties.
The compound's structure includes:
- Benzyl Group : Enhances lipophilicity and biological activity.
- Cyano Group : Acts as an electrophile in biochemical interactions.
- Hydroxyphenyl Substituent : Contributes to its reactivity and potential interactions with biological targets.
(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide interacts with specific biological targets, which may include enzymes and receptors. The cyano group can engage in nucleophilic reactions, while the hydroxyphenyl group may enhance binding affinity to proteins. This compound has been studied for its potential roles in:
- Anticancer Activity : By modulating pathways involved in cell proliferation and apoptosis.
- Antimicrobial Effects : Inhibiting the growth of various pathogens.
Biological Activities
Research indicates several biological activities associated with (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often compared to standard antibiotics, showing potential as a lead compound for developing new antimicrobial agents.
Case Studies
- Anticancer Study : In vitro studies revealed that (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 μM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2.
- Antimicrobial Study : A screening assay tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations of 50 μM, the compound inhibited bacterial growth by over 60%, suggesting its potential as a novel antibacterial agent.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/Effect Concentration | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 25 μM | Apoptosis induction via mitochondrial pathway |
| Antimicrobial | Staphylococcus aureus | 50 μM | Growth inhibition |
Q & A
Basic Research Questions
Q. How can multi-step synthesis of (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide be optimized to improve yield and purity?
- Methodology :
- Stepwise Intermediate Isolation : Prioritize isolation of intermediates (e.g., chlorophenyl or hydroxyphenyl precursors) via column chromatography to reduce side reactions .
- Reaction Condition Control : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the cyano group. Monitor reaction progress with TLC (Rf analysis) .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .
- Validation : Confirm purity (>95%) using HPLC with UV detection at 254 nm and compare retention times to standards .
Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolve the (E)-configuration and hydrogen-bonding patterns using SHELXL for refinement .
- NMR Spectroscopy : Assign peaks for the benzyl (δ 7.2–7.4 ppm), cyano (C≡N stretch at ~2200 cm⁻¹ in IR), and hydroxyl groups (broad peak at δ 9–10 ppm in ¹H NMR) .
- Purity Assessment :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients; monitor for byproducts (e.g., unreacted benzylamine) .
Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?
- Screening Workflow :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Data Interpretation : Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) and use ANOVA for statistical significance .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Root Cause Analysis :
- Batch Variability : Compare purity profiles (HPLC traces) and quantify residual solvents (GC-MS) .
- Assay Conditions : Replicate experiments under standardized pH, temperature, and serum-free media to minimize confounding factors .
- Mechanistic Follow-up : Perform target engagement studies (e.g., SPR or ITC) to confirm direct binding to proposed receptors .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Docking Studies :
- Software : Use AutoDock Vina or Schrödinger Suite with receptor structures (e.g., PDB ID 1M17 for kinases) .
- Validation : Cross-check docking poses with molecular dynamics simulations (GROMACS) to assess stability .
- ADMET Prediction : Apply QSAR models in SwissADME to predict logP, bioavailability, and CYP450 interactions .
Q. How can structure-activity relationships (SAR) be established for analogs of this compound?
- Design Strategy :
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro vs. 4-methoxy) or cyano groups .
- Pharmacophore Mapping : Identify critical motifs (e.g., hydrogen-bond donors/acceptors) using MOE or Discovery Studio .
- Data Integration : Apply principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
